1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt
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Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a chemical compound with a unique structure that includes a triazine ring substituted with a dibutylamino group and two dithione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt typically involves the reaction of 1,3,5-triazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with carbon disulfide and dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization or other suitable techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dibutylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties[][6].
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in polymer synthesis as a crosslinking agent.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the synthesis of melamine and related compounds.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Utilized in the production of high-performance polymers and resins.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is unique due to the presence of both dithione and dibutylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other triazine derivatives, making this compound particularly interesting for research and industrial applications .
Biological Activity
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a member of the triazine family known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial actions. This article delves into the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C10H14N4S2Na
- Molar Mass : 246.36 g/mol
- Density : 1.6815 g/cm³
- Melting Point : 300 °C
- Boiling Point : 267.2 °C (predicted)
The biological activity of 1,3,5-triazines often involves interactions with various biological targets such as enzymes and receptors. For instance, derivatives of triazine compounds have been shown to inhibit key pathways involved in cancer cell proliferation by targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. For example:
- IC50 Values :
These values suggest that the compound can effectively inhibit cancer cell growth at low concentrations.
Antimicrobial Activity
In addition to anticancer effects, triazine derivatives have demonstrated antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of synthesized triazine compounds against:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The results indicated that certain derivatives exhibited significant inhibition zones against these bacteria, highlighting their potential as antimicrobial agents .
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of novel triazine derivatives. The study reported that one derivative showed selective inhibition of cancer cell lines with an IC50 value of 3.41 nM for PI3K and 8.45 nM for mTOR. This indicates a strong potential for these compounds in targeted cancer therapies .
Antimicrobial Evaluation
Another research project synthesized several triazine derivatives and tested their antibacterial efficacy using the agar diffusion method. The results showed that some compounds had excellent activity against Strep mutans and E.coli, reinforcing the versatility of triazines in combating bacterial infections .
Data Summary Table
Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Remarks |
---|---|---|---|
Anticancer | A549 | 0.20 | Lung Cancer |
Anticancer | MCF-7 | 1.25 | Breast Cancer |
Anticancer | HeLa | 1.03 | Cervical Cancer |
Antimicrobial | E.coli | - | Gram-negative Bacteria |
Antimicrobial | Staphylococcus aureus | - | Gram-positive Bacteria |
Properties
CAS No. |
59866-75-0 |
---|---|
Molecular Formula |
C11H19N4NaS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1 |
InChI Key |
GXEUROYDQLPGAN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+] |
Origin of Product |
United States |
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